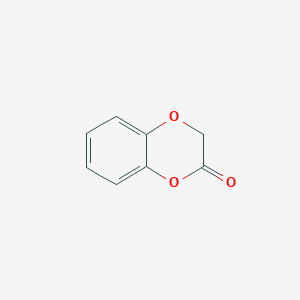







|
REACTION_CXSMILES
|
CC(C[AlH]CC(C)C)C.[O:10]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[O:13][CH2:12][C:11]1=[O:20]>C1(C)C=CC=CC=1>[OH:20][CH:11]1[O:10][C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[O:13][CH2:12]1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
|
Name
|
|
|
Quantity
|
8.9 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(COC2=C1C=CC=C2)=O
|
|
Name
|
|
|
Quantity
|
73 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Stirring at this temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the excess reagent is destroyed
|
|
Type
|
ADDITION
|
|
Details
|
by adding 2N-isopropanol in toluene (75 ml)
|
|
Type
|
STIRRING
|
|
Details
|
under stirring, at -70°+-60° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is warmed at room temperature
|
|
Type
|
ADDITION
|
|
Details
|
treated with 30% NaH2PO4 aqueous solution (6 ml) and 25 g of anhydrous Na2SO4, for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
STIRRING
|
|
Details
|
under stirring
|
|
Type
|
FILTRATION
|
|
Details
|
The inorganic material is filtered out
|
|
Type
|
CUSTOM
|
|
Details
|
the eluate is evaporated to dryness
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1COC2=C(O1)C=CC=C2
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |